1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
Overview
Description
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group attached to a pyrimidinyl ring and a piperidinylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is to start with a suitable pyrimidinyl precursor, which undergoes an ethoxylation reaction to introduce the ethoxy group at the 6-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a tool in studying biological processes.
Industry: It may be used in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as 1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride and other pyrimidinyl derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of each compound.
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Properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-16-11-6-10(13-8-14-11)15-5-3-4-9(12)7-15;/h6,8-9H,2-5,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNQSWQVFWIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671589 | |
Record name | 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-56-5 | |
Record name | 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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